molecular formula C10H13N3S B15134781 N'-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide

N'-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B15134781
M. Wt: 207.30 g/mol
InChI Key: YVVFRWHFZXGSBV-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide is a chemical compound characterized by the presence of a thiophene ring substituted with cyano and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The cyano and dimethyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

N'-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H13N3S/c1-7-8(2)14-10(9(7)5-11)12-6-13(3)4/h6H,1-4H3/b12-6+

InChI Key

YVVFRWHFZXGSBV-WUXMJOGZSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/N(C)C)C

Canonical SMILES

CC1=C(SC(=C1C#N)N=CN(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.